![molecular formula C16H11N3O2 B605527 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid CAS No. 1300690-48-5](/img/structure/B605527.png)
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid
説明
AP-24600は、3-(2-(イミダゾ[1,2-b]ピリダジン-3-イル)エチニル)-4-メチル安息香酸としても知られており、生物活性化合物の化学物質です。主に研究目的で使用され、ヒトの消費には適していません。 この化合物は、分子式C16H11N3O2、分子量277.28 g/molを持ちます .
準備方法
合成ルートと反応条件: AP-24600の合成には、3-(イミダゾ[1,2-b]ピリダジン-3-イル)エチニルと4-メチル安息香酸の反応が含まれます。 この反応は通常、触媒を必要とし、目的の生成物が高純度で得られるように、制御された温度と圧力条件下で行われます .
工業生産方法: AP-24600の工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、化合物を効率的に生産するために、工業グレードの試薬と機器の使用が含まれます。 反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています .
化学反応の分析
Coupling Reactions
The ethynyl group (-C≡C-) in AP-24600 participates in cross-coupling reactions, critical for synthesizing derivatives and prodrugs.
Key Examples:
These reactions exploit the ethynyl group’s ability to form stable bonds with transition metals or organic electrophiles, enabling applications in targeted drug delivery systems .
Esterification
The carboxylic acid moiety undergoes esterification to form methyl esters, enhancing lipophilicity for biochemical studies.
Example:
Starting Material | Reagents | Product | Yield | Reference |
---|---|---|---|---|
AP-24600 | Methanol, HCl catalyst | Methyl 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoate | 94% |
This derivative (CAS: 1356385-96-0) is widely used in pharmacokinetic studies due to improved membrane permeability .
Acid-Base Reactions
The carboxylic acid group participates in salt formation, critical for improving solubility and bioavailability.
Notable Salts:
Salt Form | Counterion | Application | Reference |
---|---|---|---|
Mono-hydrochloride | HCl | Enhanced stability for therapeutic formulations | |
Sodium salt | NaOH | Aqueous solubility optimization |
These salts are pivotal in preclinical studies, particularly for oral administration .
Biochemical Interactions
While not traditional "reactions," AP-24600’s biochemical activity involves non-covalent interactions with kinases:
Target | Interaction Mechanism | IC₅₀ Value | Reference |
---|---|---|---|
BCR-ABL kinase | Competitive ATP-binding pocket inhibition | 0.6–2.4 nM | |
T315I mutant BCR-ABL | Ethynyl linker bypasses steric hindrance | 1.8 nM |
The ethynyl group’s rigidity and spatial arrangement are critical for overcoming drug-resistant mutations .
Stability Under Redox Conditions
AP-24600 exhibits stability in physiological conditions but undergoes controlled degradation in hypoxic environments when complexed with cobalt(III):
Condition | Outcome | Reference |
---|---|---|
Normoxia (21% O₂) | Stable cobalt(III) complex, no ligand release | |
Hypoxia (0.1% O₂) | Reduction to cobalt(II), ligand release (2–4× fluorescence activation) |
This redox-dependent behavior is leveraged in hypoxia-targeted cancer therapies .
Synthetic Routes
AP-24600 is synthesized via Sonogashira coupling, a palladium-catalyzed reaction:
Step | Reaction | Conditions | Yield | Reference |
---|---|---|---|---|
1 | Coupling of imidazo[1,2-b]pyridazine with 4-methylbenzoic acid derivative | Pd(PPh₃)₄, CuI, DMF, 80°C | 68% | |
2 | Deprotection of intermediates | 4N HCl/dioxane | 95% |
Optimized industrial protocols use scalable catalysts and solvent systems to achieve >95% purity .
Comparative Reactivity
AP-24600’s ethynyl group shows distinct reactivity compared to analogous compounds:
Compound | Key Functional Group | Reactivity Profile |
---|---|---|
AP-24600 | Ethynyl + carboxylic acid | High coupling efficiency, moderate esterification yield |
Ponatinib | Ethynyl + amide | Superior kinase inhibition but lower metabolic stability |
科学的研究の応用
Cancer Treatment
One of the primary applications of 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid is in the treatment of various cancers, particularly those associated with mutations in the Bcr-Abl gene.
- Mechanism of Action : The compound acts as a potent multi-kinase inhibitor, targeting several kinases involved in cancer cell proliferation and survival. It has shown efficacy against cell lines expressing native Bcr-Abl and various Bcr-Abl mutants, including T315I, which is resistant to many other therapies .
- Clinical Studies : Clinical trials have demonstrated that ponatinib effectively induces remission in patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The compound has been particularly noted for its ability to overcome resistance associated with previous therapies .
Other Therapeutic Areas
Beyond oncology, research has explored the potential of this compound in treating other diseases:
Efficacy Against CML
A pivotal study demonstrated that ponatinib achieved a major molecular response in 56% of patients with CML who were resistant to prior therapies. This was significant compared to other treatments available at the time .
Inhibition of Kinases
Research has shown that ponatinib exhibits nanomolar potency against multiple kinases beyond Bcr-Abl, including PDGFRα and FGFR family kinases. This broad-spectrum activity enhances its therapeutic potential across various malignancies .
作用機序
AP-24600の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合し、その活性を調節することによって効果を発揮します。 これは、細胞シグナル伝達経路と生理学的反応の変化につながる可能性があります .
6. 類似化合物の比較
AP-24600は、次のような他の類似化合物と比較することができます。
ポナチニブ: 構造が似ていますが、生物学的活性が異なるマルチターゲットチロシンキナーゼ阻害剤。
イミダゾ[1,2-b]ピリダジン誘導体: 構造が似ていますが、官能基と活性が異なる化合物.
独自性: AP-24600は、その特定の分子構造と、示す特定の生物学的活性によって、ユニークです。 複数の分子標的に相互作用する能力は、研究や潜在的な治療用途における貴重な化合物となっています .
類似化合物との比較
AP-24600 can be compared with other similar compounds, such as:
Ponatinib: A multitargeted tyrosine kinase inhibitor with a similar structure but different biological activity.
Imidazo[1,2-b]pyridazine derivatives: Compounds with similar core structures but varying functional groups and activities.
Uniqueness: AP-24600 is unique due to its specific molecular structure and the particular biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound in research and potential therapeutic applications .
生物活性
3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid, also known as AP24534, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-b]pyridazine moiety linked via an ethynyl group to a benzoic acid derivative, which contributes to its biological activity.
AP24534 functions primarily as a multi-kinase inhibitor , targeting the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML). It exhibits potent inhibitory effects against various kinase mutants, including the T315I mutant known for conferring resistance to other therapies. The compound's mechanism involves:
- Inhibition of BCR-ABL kinase activity with IC50 values in the nanomolar range.
- Suppression of cell proliferation in BCR-ABL expressing cell lines .
Anticancer Activity
Research indicates that AP24534 demonstrates significant anticancer properties across various cancer cell lines. The following table summarizes its efficacy against different cancer types:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
K562 (CML) | 0.37 | |
HL-60 (Leukemia) | 1.42 | |
MCF-7 (Breast) | 2.0 | |
A549 (Lung) | 5.0 |
These results indicate that AP24534 not only targets CML but also shows potential against other malignancies.
Apoptosis Induction
Studies have demonstrated that AP24534 can induce apoptosis in cancer cells. For instance:
- At concentrations of 10 µM, it significantly increased apoptosis rates compared to controls.
- The compound was shown to promote apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent .
Clinical Relevance in CML
A pivotal study illustrated the effectiveness of AP24534 in prolonging survival in mice models injected with BCR-ABL(T315I) expressing cells. Daily oral administration resulted in significant survival benefits compared to untreated controls. This suggests promising clinical implications for patients who are refractory to existing therapies .
Comparative Studies with Other Inhibitors
Comparative studies with other kinase inhibitors like imatinib and sorafenib showed that AP24534 had superior efficacy against resistant cell lines, reinforcing its potential as a frontline therapy for resistant CML cases .
特性
IUPAC Name |
3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-11-4-5-13(16(20)21)9-12(11)6-7-14-10-17-15-3-2-8-18-19(14)15/h2-5,8-10H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPXDBRMCTALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#CC2=CN=C3N2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300690-48-5 | |
Record name | AP-24600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300690485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AP-24600 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ477A282R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。